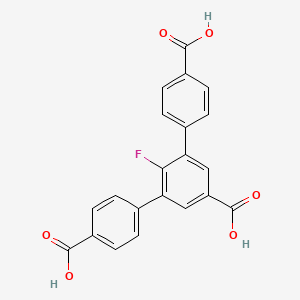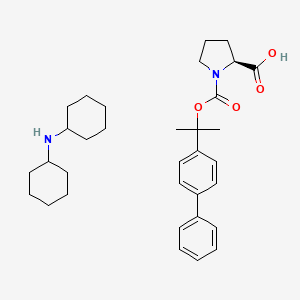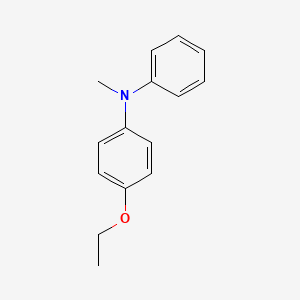
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is a platinum-based organometallic compound It is known for its unique chemical structure, which includes two platinum atoms bridged by two chlorine atoms and coordinated with tributylphosphine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum typically involves the reaction of chloroplatinic acid (H2PtCl6) with tributylphosphine (PBu3) in an organic solvent. The reaction proceeds as follows:
- Dissolve chloroplatinic acid in an organic solvent.
- Add tributylphosphine to the solution.
- Stir the mixture under controlled temperature and pressure conditions to facilitate the formation of the desired platinum complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The chlorine atoms and tributylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, halides, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions can result in a variety of platinum complexes with different ligands .
Applications De Recherche Scientifique
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the synthesis of other platinum-based compounds and materials.
Mécanisme D'action
The mechanism of action of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum involves its interaction with molecular targets, such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is believed to be responsible for its potential anticancer activity, as it can inhibit the replication of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-mu-Chlorodichlorobis(triphenylphosphine)diplatinum: Similar structure but with triphenylphosphine ligands.
Di-mu-Chlorodichlorobis(triethylphosphine)diplatinum: Similar structure but with triethylphosphine ligands.
Di-mu-Chlorodichlorobis(trimethylphosphine)diplatinum: Similar structure but with trimethylphosphine ligands.
Uniqueness
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is unique due to its specific ligand environment provided by tributylphosphine. This ligand imparts distinct steric and electronic properties to the compound, influencing its reactivity and stability.
Propriétés
Numéro CAS |
15670-38-9 |
|---|---|
Formule moléculaire |
C24H54Cl4P2Pt2 |
Poids moléculaire |
936.6 g/mol |
Nom IUPAC |
platinum(2+);tributylphosphane;tetrachloride |
InChI |
InChI=1S/2C12H27P.4ClH.2Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;;;;/h2*4-12H2,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
CIPOXPZRCIGEQO-UHFFFAOYSA-J |
SMILES canonique |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)











